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Compound of Interest

(4-Phenyltetrahydro-2H-pyran-4-

Compound Name:
yl)methanamine

Cat. No.: B081930

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the
compound (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine. Due to the limited availability
of direct experimental data for this specific molecule, this document presents a comprehensive
set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. These predictions are derived from the analysis of structurally similar compounds
and established spectroscopic principles, offering a valuable resource for the characterization
and identification of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (4-Phenyltetrahydro-2H-
pyran-4-yl)methanamine.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.25-7.40 m 5H Ar-H
~3.60 - 3.80 m 4H H-2, H-6
~2.80 S 2H -CH2-NH:z
~1.80-2.00 m 4H H-3, H-5
~1.60 brs 2H -NH:z
Predicted in CDCls at 400 MHz.
. i 13 i
Chemical Shift (8) ppm Assignment

~ 145 Quaternary Ar-C
~ 1285 Ar-C

~127.0 Ar-C

~ 1255 Ar-C

~65.0 C-2,C-6

~50.0 -CHz2-NH:z
~42.0 C-4

~35.0 C-3,C-5

Predicted in CDCIz at 100 MHz.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?)

Assignment

~ 3300 - 3400 N-H stretch (primary amine)
~ 3000 - 3100 C-H stretch (aromatic)
~ 2850 - 2950 C-H stretch (aliphatic)

~ 1600, 1495, 1450

C=C stretch (aromatic)

~ 1100

C-O stretch (ether)

~ 700 - 800

C-H bend (aromatic, out-of-plane)

Predicted as a thin film.

Table 4: Predicted Mass Spectrometry Data

mlz Interpretation

191 [M]* (Molecular lon)
174 [M - NHs]*

162 [M - CH2NHz]*

105 [CeHsCO]* or [CsHa]*
91 [C7H7]* (Tropylium ion)
77 [CeHs]*

Predicted via Electron lonization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a suitable deuterated solvent (e.g., CDCls, DMSO-ds).
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e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

» Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer. For 13C NMR, a proton-decoupled sequence is typically used.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:
o Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.

o Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and
press into a thin, transparent pellet.

o Thin Film: Dissolve the sample in a volatile solvent, cast a film on a KBr or NaCl plate, and
allow the solvent to evaporate.

o Background Spectrum: Record a background spectrum of the empty sample compartment.
o Sample Spectrum: Record the spectrum of the prepared sample.

o Data Analysis: The software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic
solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or
through a gas or liquid chromatograph.

« lonization: Utilize an appropriate ionization technique. Electron lonization (El) is common for
volatile, thermally stable compounds and provides detailed fragmentation patterns.
Electrospray lonization (ESI) is a softer technique suitable for less volatile or thermally labile
molecules, often showing a prominent molecular ion peak.
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e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound.
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General Spectroscopic Characterization Workflow
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Data of (4-Phenyltetrahydro-2H-pyran-4-
yl)methanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b081930#spectroscopic-data-for-4-phenyltetrahydro-
2h-pyran-4-yl-methanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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